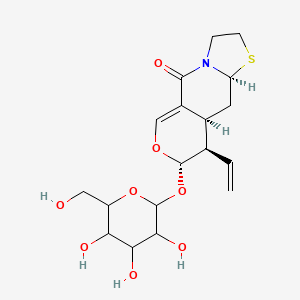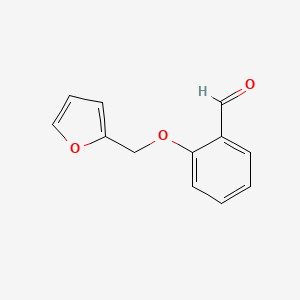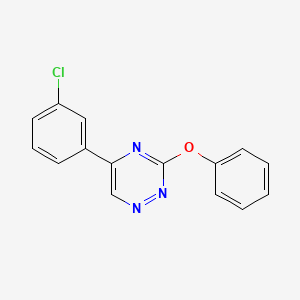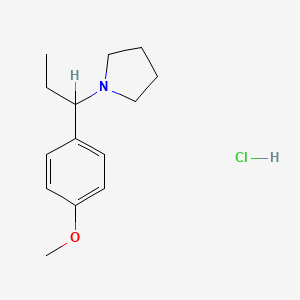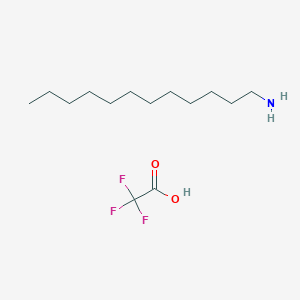
Trifluoroacetic acid--dodecan-1-amine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoroacetic acid–dodecan-1-amine (1/1) is a compound formed by the combination of trifluoroacetic acid and dodecan-1-amine in a 1:1 molar ratio. Trifluoroacetic acid is a strong acid with the chemical formula CF₃COOH, known for its high acidity and use in various chemical reactions. Dodecan-1-amine, also known as laurylamine, is a long-chain primary amine with the chemical formula C₁₂H₂₇N. The combination of these two compounds results in a unique compound with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trifluoroacetic acid–dodecan-1-amine (1/1) typically involves the direct reaction of trifluoroacetic acid with dodecan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{CF}3\text{COOH} + \text{C}{12}\text{H}_{27}\text{NH}2 \rightarrow \text{CF}3\text{COO}-\text{NH}_3+\text{C}{12}\text{H}{27} ]
The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature until the reaction is complete. The product is then isolated by evaporation of the solvent and purified by recrystallization.
Industrial Production Methods
Industrial production of trifluoroacetic acid–dodecan-1-amine (1/1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
Trifluoroacetic acid–dodecan-1-amine (1/1) undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other functional groups.
Acid-Base Reactions: The compound can act as both an acid and a base, depending on the reaction conditions. The trifluoroacetic acid component can donate a proton, while the amine component can accept a proton.
Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can oxidize the amine group to form corresponding nitro or nitroso compounds.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can reduce the imine or amide derivatives back to the amine.
Acidic and Basic Conditions: The compound can be protonated or deprotonated under acidic or basic conditions, respectively.
Major Products Formed
Imines and Amides: Formed through condensation reactions with carbonyl compounds.
Nitro and Nitroso Compounds: Formed through oxidation reactions.
Substituted Amines: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Trifluoroacetic acid–dodecan-1-amine (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and imines. It also serves as a catalyst in various chemical reactions.
Biology: Employed in the study of protein and peptide chemistry, where it aids in the purification and analysis of peptides.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of trifluoroacetic acid–dodecan-1-amine (1/1) involves its ability to participate in acid-base reactions and nucleophilic substitution reactions. The trifluoroacetic acid component can donate a proton, while the dodecan-1-amine component can accept a proton. This dual functionality allows the compound to interact with various molecular targets and pathways, facilitating chemical transformations and biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoroacetic Acid: A strong acid used in organic synthesis and as a solvent.
Dodecan-1-amine: A long-chain primary amine used in the production of surfactants and detergents.
Trichloroacetic Acid: Similar to trifluoroacetic acid but with chlorine atoms instead of fluorine atoms.
Lauric Acid: A long-chain fatty acid similar to dodecan-1-amine but with a carboxylic acid group instead of an amine group.
Uniqueness
Trifluoroacetic acid–dodecan-1-amine (1/1) is unique due to the combination of a strong acid and a long-chain amine in a single compound. This combination imparts distinct properties, such as enhanced solubility in organic solvents and the ability to participate in a wide range of chemical reactions. The compound’s dual functionality makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
76858-67-8 |
|---|---|
Molekularformel |
C14H28F3NO2 |
Molekulargewicht |
299.37 g/mol |
IUPAC-Name |
dodecan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H27N.C2HF3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;3-2(4,5)1(6)7/h2-13H2,1H3;(H,6,7) |
InChI-Schlüssel |
PHVUNKHLOSGLGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14449062.png)
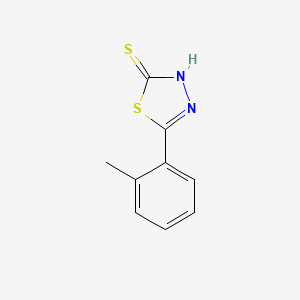
![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)

![Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane](/img/structure/B14449090.png)
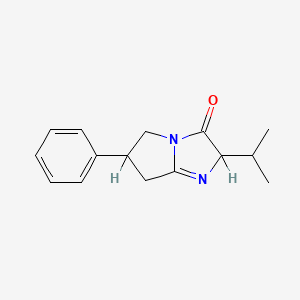
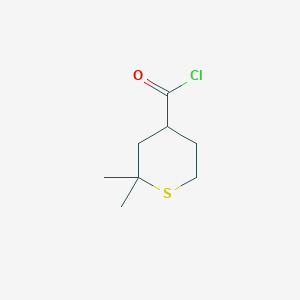
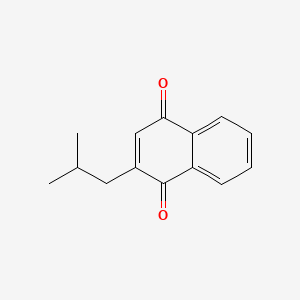
![2-[(4-Methoxyphenyl)methylidene]butanal](/img/structure/B14449113.png)

